(2-Bromo-4-nitrophenyl)methanesulfonamide
Description
Isomeric Variations
The compound exhibits positional isomerism depending on the substitution pattern of the benzene ring. Potential isomers include:
- 3-Bromo-5-nitrophenylmethanesulfonamide (bromo at position 3, nitro at position 5).
- 4-Bromo-2-nitrophenylmethanesulfonamide (bromo at position 4, nitro at position 2).
However, the 2-bromo-4-nitro substitution is the only commercially documented configuration.
Tautomeric Considerations
Sulfonamide derivatives can exhibit sulfonamide–sulfonimide tautomerism , where the –SO₂NH– group rearranges to –SO₂N= (imine form). Theoretical studies suggest:
- Energy difference : <6 kcal/mol in the gas phase, favoring the sulfonamide tautomer.
- Solvent effects : Polar solvents (e.g., water) stabilize the sulfonimide form due to enhanced hydrogen-bonding interactions.
For N-(2-bromo-4-nitrophenyl)methanesulfonamide, tautomerism is influenced by:
- Electron-withdrawing groups (–NO₂, –Br), which stabilize the sulfonimide form via resonance.
- Intermolecular hydrogen bonding in crystalline states, as observed in related sulfonamides.
Key tautomeric equilibrium :
$$
\text{–SO₂–NH–C₆H₃BrNO₂} \rightleftharpoons \text{–SO₂–N=C₆H₃BrNO₂–H}
$$
Table 1 : Comparative properties of sulfonamide and sulfonimide tautomers.
Properties
IUPAC Name |
(2-bromo-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEXZIQIPXGKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(2-Bromo-4-nitrophenyl)methanesulfonamide: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Typical reducing agents include tin chloride and iron powder .
Substitution: Nucleophiles such as alkyl halides and aryl halides are used, often in the presence of a base.
Major Products Formed:
Nitroso Derivatives: Formed by the oxidation of the nitro group.
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by the substitution of the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7BrN2O4S
- CAS Number : 1179307-46-0
- Molecular Weight : 171.10 g/mol
The compound features a bromine atom and a nitro group on the phenyl ring, which enhances its reactivity and utility in various chemical reactions.
Medicinal Chemistry
Pharmaceutical Applications
(2-Bromo-4-nitrophenyl)methanesulfonamide serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with therapeutic properties. For instance, it has been investigated for its potential in developing new antibiotics and anti-cancer drugs due to its ability to inhibit certain biological pathways.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted several synthesized derivatives that showed promising activity against bacterial strains, suggesting its potential as a scaffold for antibiotic development .
Organic Synthesis
Synthetic Applications
The compound is utilized as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to replace halogen with amines or other nucleophiles . |
| Coupling Reactions | Acts as a coupling partner in the formation of biaryl compounds . |
Example Reaction: Synthesis of Sulfonamides
A typical reaction involves treating this compound with amines under basic conditions to yield various sulfonamide derivatives, which can be further explored for biological activity.
Analytical Chemistry
Use as a Reagent
In analytical chemistry, this compound has been employed as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions is particularly useful.
Biological Research
Biochemical Applications
The compound is also used as an organic buffer in biological experiments, particularly in cell culture and enzyme assays. Its stability under physiological conditions makes it suitable for maintaining pH levels during reactions.
Mechanism of Action
The mechanism by which (2-Bromo-4-nitrophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Positional Isomerism: Bromo-Nitro Substitution Patterns
The position of substituents on the phenyl ring significantly influences physicochemical properties. Key isomers identified in the evidence include:
| Compound Name | CAS Number | Substituent Positions | Purity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (2-Bromo-4-nitrophenyl)methanesulfonamide | Not provided | 2-Br, 4-NO₂ | – | ~290.13 (calculated) |
| N-(4-Bromo-2-nitrophenyl)methanesulfonamide | 1352244-85-9 | 4-Br, 2-NO₂ | 98% | ~290.13 |
| N-(3-Bromo-2-nitrophenyl)methanesulfonamide | 2288709-67-9 | 3-Br, 2-NO₂ | 98% | ~290.13 |
Key Observations :
- Electronic Effects : The electron-withdrawing nitro group at the 4-position in the target compound may enhance the acidity of the sulfonamide NH group compared to isomers with nitro at the 2-position .
- Steric and Conformational Differences : DFT studies on methyl-substituted methanesulfonamides (e.g., N-(2-methylphenyl)methanesulfonamide) suggest that substituent positions alter molecular conformation, affecting NMR chemical shifts and vibrational spectra . Similar effects are expected in bromo-nitro analogs.
Comparison with Other Sulfonamide Derivatives
- N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide (CAS 5317-95-3) : This compound features a bromoacetyl group instead of bromo-nitro substitution. The acetyl group introduces distinct reactivity (e.g., nucleophilic substitution at the bromine) compared to the nitro group, which is more redox-active .
- Pyrimidinylsulfanyl-Benzenesulfonamides (e.g., ): These derivatives incorporate heterocyclic moieties (e.g., pyrimidine rings), which enhance π-π stacking interactions in crystal structures.
Computational and Crystallographic Insights
DFT-Based Predictions
Studies on N-(methylphenyl)methanesulfonamides demonstrate that substituent positions influence:
- NMR Chemical Shifts: Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, altering δ values in ¹H NMR.
- Vibrational Modes: Nitro groups exhibit strong absorption bands in IR spectra (~1520 cm⁻¹ for asymmetric -NO₂ stretching), which vary slightly with substituent positioning .
Crystallographic Tools and Structural Analysis
The SHELX and ORTEP software suites () are widely used to resolve crystal structures of sulfonamides. For example:
- Bond Lengths and Angles : The C-S bond in the sulfonamide group typically ranges from 1.76–1.82 Å, while nitro groups exhibit N-O bonds of ~1.21 Å. Positional isomerism may subtly affect these parameters .
- Packing Interactions : Bromo and nitro groups participate in halogen bonding and dipole interactions, respectively, influencing crystal packing efficiency and melting points .
Biological Activity
(2-Bromo-4-nitrophenyl)methanesulfonamide is an organic compound with significant potential in various biological applications, particularly in antimicrobial and antifungal contexts. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₇H₇BrN₂O₄S and a molecular weight of 295.11 g/mol. Its structure features a methanesulfonamide group attached to a phenyl ring, which is further substituted with bromine and nitro groups at the 2 and 4 positions, respectively. These functional groups contribute to its unique chemical properties, influencing its biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown that compounds with similar structures can effectively inhibit pathogens such as Fusarium oxysporum and Sclerotinia sclerotiorum .
Table 1: Antifungal Activity Against Common Pathogens
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Fusarium oxysporum | Inhibition observed | |
| Sclerotinia sclerotiorum | Significant inhibition |
The presence of the nitro group is believed to enhance these activities by facilitating interactions with biological targets, potentially affecting enzyme functions involved in fungal metabolism .
Interaction Studies
Preliminary research has focused on the interaction of this compound with various biological targets. The compound's derivatives may show effective binding affinities to enzymes critical for fungal metabolism, suggesting possible therapeutic applications against fungal infections .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods are crucial for generating derivatives that may exhibit varying biological activities while maintaining structural integrity .
Table 2: Synthesis Routes Overview
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| DMSO/H₂O mixed solvent | Effective for methanesulfonamide formation | Variable |
| Cyclization reactions | Utilizes sodium azide for heterocycle formation | High yield |
Case Studies
-
Antifungal Activity Assessment :
A study evaluated the antifungal properties of this compound against Fusarium oxysporum. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many existing antifungals, indicating its potential as a lead compound for further development . -
Enzyme Binding Studies :
Molecular docking studies were conducted to explore the binding interactions of this compound with target enzymes involved in fungal cell wall synthesis. Results showed promising binding affinities, suggesting that modifications to the nitro or bromine substituents could enhance efficacy .
Q & A
Q. What are the recommended synthetic routes for (2-Bromo-4-nitrophenyl)methanesulfonamide in academic laboratories?
The compound can be synthesized via nucleophilic substitution, where 2-bromo-4-nitroaniline reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, monitored by TLC for completion . Post-synthesis, purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient.
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic sulfonamide (–SONH–) peaks near δ 3.0–3.5 ppm (CH) and δ 7.5–8.5 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~309 Da) and fragmentation patterns .
- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S, and Br percentages .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Solubility is tested in solvents (DMSO, ethanol, acetonitrile) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4–40°C) employ HPLC to monitor degradation over 72 hours, with degradation products characterized by LC-MS .
Advanced Research Questions
Q. What crystallographic strategies resolve the three-dimensional structure of this compound?
Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is ideal. Key steps:
Q. How do electronic effects of the bromo and nitro substituents influence reactivity in cross-coupling reactions?
The nitro group (–NO) acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to the meta position. The bromo substituent facilitates Suzuki-Miyaura couplings, as demonstrated by reactions with arylboronic acids using Pd(PPh) catalyst in toluene/EtOH at 80°C . Comparative studies with analogues (e.g., chloro or methyl substituents) reveal bromine’s superior leaving-group ability in nucleophilic aromatic substitution .
Q. What computational methods predict the compound’s bioactivity and target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), using the nitro group’s electron-deficient ring for π-stacking in active sites .
- QSAR Modeling : Hammett constants (σ) for –NO and –Br correlate with antimicrobial IC values in sulfonamide derivatives, guiding lead optimization .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
Contradictions (e.g., unexpected splitting in NMR) are resolved via:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotational barriers in sulfonamide groups).
- X-ray Powder Diffraction : Differentiates polymorphic forms if crystalline batches show divergent spectra .
Methodological Tables
Table 1. Key Crystallographic Parameters for Structural Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Space group | P2/c (common for sulfonamides) | |
| R-factor | < 0.05 (high-resolution data) | |
| H-bond interactions | N–H···O=S (2.8–3.2 Å) |
Table 2. Comparative Reactivity of Substituents in Cross-Coupling
| Substituent | Reaction Yield (%) | Catalyst System |
|---|---|---|
| –Br | 85–92 | Pd(PPh), KCO |
| –Cl | 70–78 | Same as above |
| –CH | <10 | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
